5-Chloro-4-fluoro-2-propoxyaniline
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Overview
Description
5-Chloro-4-fluoro-2-propoxyaniline is an organic compound with the molecular formula C9H11ClFNO It is a derivative of aniline, where the aniline ring is substituted with chlorine, fluorine, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-propoxyaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction. This multi-step synthesis is used to introduce the propoxy group onto the aniline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The Suzuki–Miyaura coupling is favored for its relatively stable and environmentally benign nature .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2-propoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines.
Scientific Research Applications
5-Chloro-4-fluoro-2-propoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism by which 5-Chloro-4-fluoro-2-propoxyaniline exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoroaniline: Similar structure but lacks the propoxy group.
5-Chloro-2-fluoroaniline: Similar structure but lacks the propoxy group.
4-Fluoro-2-propoxyaniline: Similar structure but lacks the chlorine atom.
Uniqueness
5-Chloro-4-fluoro-2-propoxyaniline is unique due to the presence of both chlorine and fluorine atoms, as well as the propoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2-propoxyaniline |
InChI |
InChI=1S/C9H11ClFNO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3,12H2,1H3 |
InChI Key |
APCWFQCYIGIQNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1N)Cl)F |
Origin of Product |
United States |
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